molecular formula C13H16F2O2 B14135313 2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane CAS No. 202476-46-8

2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane

Katalognummer: B14135313
CAS-Nummer: 202476-46-8
Molekulargewicht: 242.26 g/mol
InChI-Schlüssel: BOLVIBIHTXZVFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane is an organic compound characterized by the presence of a dioxane ring substituted with a difluorophenyl group and a propyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane typically involves the reaction of 3,5-difluorobenzaldehyde with propylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to cyclization with ethylene glycol under acidic conditions to yield the desired dioxane compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated dioxane derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, 2-(3,5-Difluorophenyl)-5-propyl-1,3-dioxane exhibits unique properties due to the presence of the dioxane ring, which can influence its chemical reactivity and biological activity. The difluorophenyl group also contributes to its distinct pharmacological profile, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

202476-46-8

Molekularformel

C13H16F2O2

Molekulargewicht

242.26 g/mol

IUPAC-Name

2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane

InChI

InChI=1S/C13H16F2O2/c1-2-3-9-7-16-13(17-8-9)10-4-11(14)6-12(15)5-10/h4-6,9,13H,2-3,7-8H2,1H3

InChI-Schlüssel

BOLVIBIHTXZVFX-UHFFFAOYSA-N

Kanonische SMILES

CCCC1COC(OC1)C2=CC(=CC(=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.